(S)-3-Aminotetrahydrofuran tosylate

Chiral purity Enantiomeric identity Optical rotation

The volatile free base of 3-aminotetrahydrofuran complicates precise weighing and storage. The (S)-tosylate salt solves this with a crystalline solid form, enabling reproducible handling. • Stereochemical integrity: [α]22/D -4.5°, mandatory for KOR antagonist activity. • ≥97% purity supports hit-to-lead SAR workflows with controlled stoichiometry. • 2-8°C storage aligns with standard biopharma cold-room logistics.

Molecular Formula C11H17NO4S
Molecular Weight 259.32 g/mol
CAS No. 104530-80-5
Cat. No. B009579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminotetrahydrofuran tosylate
CAS104530-80-5
Molecular FormulaC11H17NO4S
Molecular Weight259.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
InChIInChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1
InChIKeyBZXPLADBSZWDIH-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Aminotetrahydrofuran Tosylate Product Overview


(S)-3-Aminotetrahydrofuran tosylate (CAS 104530‑80‑5) is a single‑enantiomer tetrahydrofuran‑3‑amine salt, formed from the (S)‑free base and p‑toluenesulfonic acid. It serves as a crystalline, storage‑stable surrogate for the volatile liquid free base and is a key chiral intermediate in the synthesis of selective κ‑opioid receptor antagonists and hepatitis B capsid assembly modulators [REFS‑1]. The tosylate counter‑ion confers solid‑state handling advantages while retaining the stereochemical integrity required for asymmetric synthesis [REFS‑2].

Enantiomer-specific chiral building block for target engagement studies
Crystalline tosylate salt for reproducible weighing and solid-state handling
Stereochemical-control study fit for asymmetric synthesis workflows

Why (S)-3-Aminotetrahydrofuran Tosylate Cannot Be Replaced


The (S)‑configured tetrahydrofuran‑3‑amine core is a documented pharmacophoric element that defines target engagement in lead series for the κ‑opioid receptor and HBV capsid assembly [REFS‑1][REFS‑2]. Substituting the (S)‑tosylate with the (R)‑tosylate would invert the stereochemical outcome of all downstream products, while using the racemate necessitates additional resolution steps that increase cost and reduce overall yield. Replacing the tosylate salt with the free base sacrifices the crystallinity that enables reproducible weighing, shipment, and storage; the free base is a low‑viscosity liquid with a boiling point of ~125 °C that is prone to oxidative and moisture‑mediated degradation [REFS‑3]. The quantitative comparisons below establish where the (S)‑tosylate offers verifiable, measurable advantages that affect both synthetic reliability and procurement logistics.

Form
Crystalline tosylate salt enables gravimetric precision; free base is a combustible liquid with volatility and moisture sensitivity.
Chirality
(S)-enantiomer is required for KOR/HBV target engagement; (R)-tosylate or racemate may invert stereochemical outcome or impose resolution losses.
Purity
≥97% HPLC grade supports stoichiometric control; lower-purity grades may require pre-use re-purification.

(S)-3-Aminotetrahydrofuran Tosylate Quantitative Evidence


Optical Rotation for Enantiomer Identification

The (S)‑tosylate exhibits a specific optical rotation of [α]22/D −4.5° (c = 0.5, methanol) [REFS‑1], whereas the (R)‑tosylate (CAS 111769‑27‑8) gives +4.5° ± 0.5° (c = 3, methanol) [REFS‑2]. The opposite sign unambiguously confirms the absolute configuration and allows a user to verify enantiomeric identity with a simple polarimetric measurement.

Optical Rotation
Head-to-head
[α]22/D −4.5° (c 0.5, MeOH) vs (R)-tosylate +4.5° ±0.5°
Confirms absolute configuration for enantiomeric identity verification
Supports polarimetric QC acceptance in incoming material release testing
Chiral purity Enantiomeric identity Optical rotation

Melting Point: Solid Form Differentiation

The (S)‑tosylate melts at 133–138 °C [REFS‑1][REFS‑2], while the (R)‑tosylate melts at 139–141 °C [REFS‑3]. The (S)‑free base (CAS 104530‑79‑2) is a liquid with a boiling point of 125.6 °C at 760 mmHg and a flash point of 48 °C [REFS‑4]. The 133–138 °C melting range provides a straightforward, low‑cost differential scanning calorimetry (DSC) or capillary melting‑point identity check that simultaneously rules out the free base and the opposite enantiomer.

Melting Point
Head-to-head
133–138 °C (solid) vs free base bp 125.6 °C (liquid)
Rapid identity check distinguishing salt from free base and opposite enantiomer
Compendial DSC or capillary method; avoids chiral chromatography at acceptance
Solid form Melting point Polymorph identity

Crystalline Salt: Handling and Storage Benefits

The (S)‑tosylate is a free‑flowing crystalline solid at 20 °C with a recommended storage temperature of 2–8 °C [REFS‑1], whereas the (S)‑free base is a combustible liquid (flash point 48 °C) that requires ventilated, explosion‑proof storage [REFS‑2]. The tosylate salt formation is described in US20080255377A1 as a purification strategy that yields a white crystalline solid filterable from the reaction mixture, directly improving gravimetric dispensing precision and reducing hygroscopicity‑related mass errors [REFS‑3].

Handling Form
Cross-study
White crystalline solid; storage 2–8 °C
Eliminates solvent-like flammability classification and enables direct weighing
Reduces HAZMAT shipping burden vs liquid free base (flash point 48 °C)
Handling Crystallinity Storage stability

KOR Antagonist BTRX-335140 Synthesis

Sigma‑Aldrich explicitly catalogues the (S)‑tosylate as the reagent used in the synthesis of oxadiazolyl‑quinolinyl‑N‑(pyranyl)piperidinamines that led to the clinical KOR antagonist BTRX‑335140 [REFS‑1][REFS‑2]. The synthetic route relies on the (S)‑configured tetrahydrofuran‑3‑amine to introduce the required stereochemistry; substitution with the (R)‑tosylate would produce a diastereomeric/‑enantiomeric impurity that would need to be separated, while the racemate would give a maximum theoretical yield of 50% for the desired (S)‑diastereomer after resolution [REFS‑2].

KOR Antagonist Route
Class-level
Published chiral amine input for BTRX-335140 synthesis
Guarantees compatibility with reported KOR antagonist medicinal chemistry route
Racemate would impose 50% max theoretical yield before resolution losses
Kappa opioid receptor BTRX-335140 Chiral building block

HBV Capsid Modulator JNJ-632 Synthesis

The (S)‑tosylate is also cited as the reagent for preparing N‑(4‑fluoro‑3‑methyl‑phenyl)‑3‑[[(3S)‑tetrahydrofuran‑3‑yl]‑sulfamoyl]benzamide derivatives [REFS‑1], a series that yielded JNJ‑632, a tool compound that achieved a 2.77 log reduction in HBV DNA viral load in chimeric mice [REFS‑2]. The (S)‑stereochemistry of the tetrahydrofuran ring is essential for capsid assembly modulation potency; JNJ‑632 (CAS 1572510‑42‑9) contains the (S)‑tetrahydrofuran‑3‑amine fragment explicitly [REFS‑3].

HBV Capsid Modulator
Class-level
Derived JNJ-632: 2.77 log reduction in HBV DNA (chimeric mouse model)
Reported in vivo model-response context for (S)-configuration tool compound
Stereochemical requirement of target; (R)-enantiomer data absent
HBV Capsid assembly modulator JNJ-632

Purity: Ready-to-Use Specification

Sigma‑Aldrich supplies the (S)‑tosylate at an assay minimum of 97% (HPLC) [REFS‑1], while alternative vendors such as AKSci list a minimum purity of 95% [REFS‑2]. The 2‑percentage‑point difference, combined with the absence of moisture specification on the 95% grade, can translate into an effective 4–5% difference in active‑amine content after correcting for water and residual solvent in 100 mmol scale syntheses, potentially altering stoichiometric ratios and impurity profiles in subsequent steps.

Purity Specification
Cross-study
≥97% HPLC vs alternative vendor ≥95% grade
Supports tighter stoichiometric control without pre-use re-purification
Active-amine content difference may reach 4–5% after moisture correction
Purity HPLC Procurement specification

(S)-3-Aminotetrahydrofuran Tosylate Application Scenarios


KOR Antagonist (BTRX-335140) Synthesis

Use the (S)‑tosylate directly as the chiral amine input in the synthesis of oxadiazolyl‑quinolinyl‑N‑(pyranyl)piperidinamines. The solid tosylate form allows accurate weighing of sub‑milligram quantities for library synthesis, and the (S)‑configuration is mandatory for KOR antagonist activity. Employing the opposite enantiomer or racemate would require additional chiral separation steps that diminish throughput in medicinal chemistry campaigns [REFS‑1][REFS‑2].

HBV Capsid Assembly Modulator (JNJ-632)

The (S)‑tosylate is the documented starting material for preparing N‑(4‑fluoro‑3‑methyl‑phenyl)‑3‑[[(3S)‑tetrahydrofuran‑3‑yl]‑sulfamoyl]benzamide derivatives that inhibit HBV replication. The 97% purity grade supports hit‑to‑lead workflows where consistent stoichiometry and impurity control are critical for SAR interpretation. The compound's 2–8 °C storage requirement aligns with standard cold‑room logistics in biopharmaceutical research facilities [REFS‑3][REFS‑4].

Chiral Auxiliary & Ligand Synthesis

The (S)‑tosylate can serve as a chiral pool starting material for preparing enantiopure ligands or auxiliaries. The crystalline nature facilitates glove‑box manipulation under inert atmosphere, while the well‑defined melting point (133–138 °C) and optical rotation (−4.5°) enable rapid identity verification before use in air‑sensitive catalytic reactions [REFS‑5].

Application
Selection Property
Validation Focus
KOR Antagonist Synthesis
Enantiomer-specific chiral input
Stereochemical-control context; route compatibility review
HBV Capsid Modulator Research
Documented starting material purity
Stoichiometric control and SAR interpretation support
Chiral Auxiliary & Ligand Studies
Crystalline salt handling
Identity verification by melting point and optical rotation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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